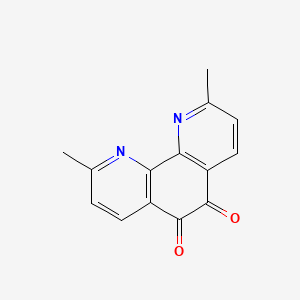

1,10-菲咯啉-5,6-二酮,2,9-二甲基-

描述

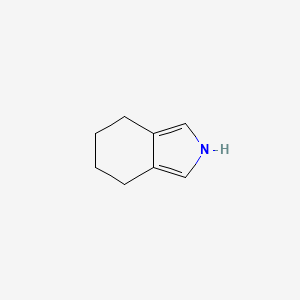

1,10-Phenanthroline-5,6-dione, also known as phendio, is a bifunctional quinone oxidant. When used in conjunction with Zn2+ catalysts, it is used to affect the aerobic oxidation of secondary amines to a variety of value-added motifs, including indoles .

Synthesis Analysis

The synthesis of 1,10-phenanthroline-5,6-dione can be achieved via the oxidation of 1,10-phenanthroline in the Br2-H2SO4-HNO3 system . This method has been elaborated and used in the preparation of homo- and heterometallic complexes with early transition metal ions .Molecular Structure Analysis

The molecular formula of 2,9-Dimethyl-1,10-phenanthroline-5,6-dione is C14H10N2O2 . The structure of the compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1,10-Phenanthroline-5,6-dione forms Cu (II) and Ag (I) phendio complexes, which show potent anti-fungal and anti-cancer activity . The modification of glassy carbon (GC) electrodes with phendio complexes of transition metals leads to the catalytic oxidation of NADH at low overpotential .Physical And Chemical Properties Analysis

1,10-Phenanthroline is a white solid that is soluble in organic solvents . The melting point is 114-117 °C (lit.) . It forms strong complexes with most metal ions .科学研究应用

电化学传感和识别

1,10-菲咯啉及其衍生物(包括 1,10-菲咯啉-5,6-二酮)以其电化学特性而闻名。一项研究证明了这些化合物用于选择性识别铜离子和过氧化氢传感。这涉及将菲咯啉-5,6-二酮限制在多壁碳纳米管修饰电极上,该电极在中性 pH 溶液中显示选择性识别和催化活性 (Gayathri 和 Kumar,2014)。

光伏和太阳能燃料应用

1,10-菲咯啉的衍生物,例如 2,9-二苯基-1,10-菲咯啉-5,6-二酮,在光伏器件和太阳能燃料中引起人们的兴趣。这些化合物的独特特性,尤其是在特定的氧化过程之后,使其适用于这些应用。这些特性对于提高太阳能系统效率和功能至关重要 (Lehnig 等人,2014)。

DNA 相互作用和生物传感

含有 1,10-菲咯啉-5,6-二酮的某些配合物表现出与 DNA 的显着相互作用。这些相互作用已被用于创建基于 DNA 的电化学生物传感器。研究表明,这些配合物可以通过沟槽结合和部分嵌入模式与 DNA 相互作用,这对于生物传感器的开发和涉及 DNA 相互作用的研究至关重要 (Kashanian 等人,2013)。

生物传感器中的氧化还原介导

1,10-菲咯啉-5,6-二酮已被评估其氧化还原介导特性,尤其是在葡萄糖氧化酶修饰电极的背景下。这对开发葡萄糖生物传感器有影响,其中菲咯啉-5,6-二酮的氧化还原特性增强了电子转移反应,提高了传感器性能 (Ramanavičius 等人,2014)。

分子对接和抗菌活性

研究还探讨了含有 1,10-菲咯啉-5,6-二酮的铜 (II) 配合物的抗菌特性。这些研究涉及分子对接并检查这些化合物的自由基清除和 DNA 相互作用能力。结果对开发新的抗菌剂和了解其作用方式有影响 (Patel 等人,2017)。

安全和危害

It is recommended to wear personal protective equipment/face protection when handling this chemical. Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a mild neurotoxin, strong nephrotoxin, and powerful diuretic .

未来方向

属性

IUPAC Name |

2,9-dimethyl-1,10-phenanthroline-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-7-3-5-9-11(15-7)12-10(14(18)13(9)17)6-4-8(2)16-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAPNEVIDUOCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=O)C3=C2N=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445096 | |

| Record name | 1,10-Phenanthroline-5,6-dione, 2,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,9-Dimethyl-1,10-phenanthroline-5,6-dione | |

CAS RN |

102331-54-4 | |

| Record name | 1,10-Phenanthroline-5,6-dione, 2,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

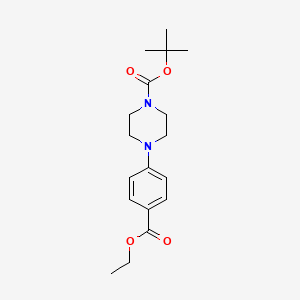

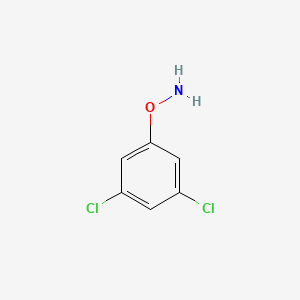

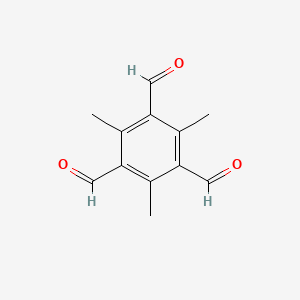

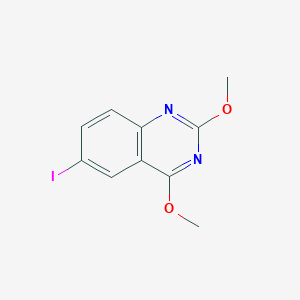

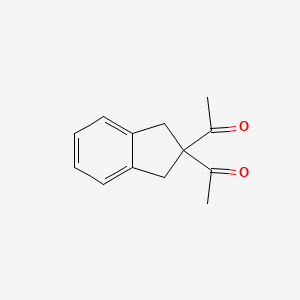

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B1600072.png)